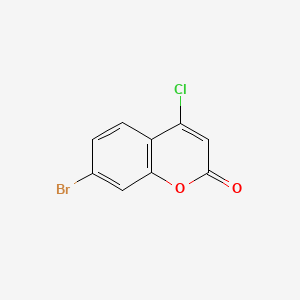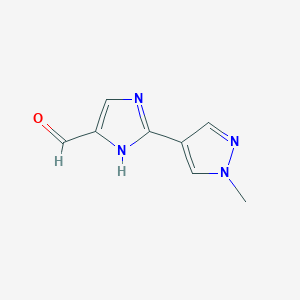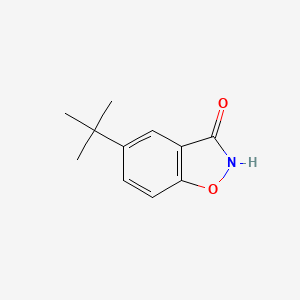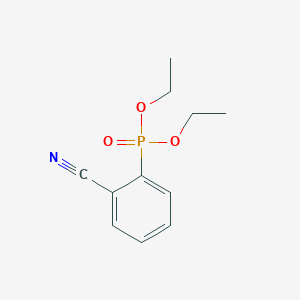![molecular formula C11H6BrNO2 B13688074 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom at the 6th position of the naphtho[2,3-d]isoxazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one typically involves the bromination of naphtho[2,3-d]isoxazole derivatives. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . The reaction conditions often involve the use of potassium tert-butylate in N,N-dimethyl-formamide (DMF) at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Potassium tert-butylate: Used in the initial bromination step.
Thiourea: Utilized in the condensation reactions.
DMF (N,N-dimethyl-formamide): A common solvent for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphtho[2,3-d]isoxazole derivatives, while condensation reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as sphingomyelin synthase 2 (SMS2) and monoamine oxidase-B (MAO-B). These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromobenzo[d]isoxazol-3-amine: A structurally related compound with similar chemical properties.
3-Amino-6-bromobenzo[d]isoxazole: Another related compound with potential biological activity.
Uniqueness
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the naphtho[2,3-d]isoxazole ring system
Propriétés
Formule moléculaire |
C11H6BrNO2 |
|---|---|
Poids moléculaire |
264.07 g/mol |
Nom IUPAC |
6-bromobenzo[f][1,2]benzoxazol-3-one |
InChI |
InChI=1S/C11H6BrNO2/c12-8-2-1-6-5-10-9(4-7(6)3-8)11(14)13-15-10/h1-5H,(H,13,14) |
Clé InChI |
HRBZIEHMGXFSSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CC3=C(C=C21)ONC3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)
![6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)


![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13688069.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)
